N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide
Overview
Description
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with an aminomethyl group. It is commonly used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide typically involves the reaction of 3-(aminomethyl)phenylamine with pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-[3-(aminomethyl)phenyl]pyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carbothioamide: Features a carbothioamide group instead of a carboxamide group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-9-10-4-3-5-11(8-10)14-12(16)15-6-1-2-7-15/h3-5,8H,1-2,6-7,9,13H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAUJSBIJWEGND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC(=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655468 | |
Record name | N-[3-(Aminomethyl)phenyl]pyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918813-18-0 | |
Record name | N-[3-(Aminomethyl)phenyl]pyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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